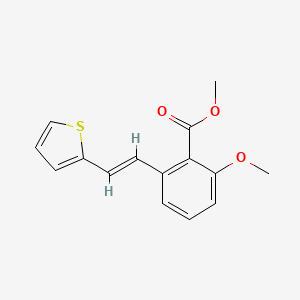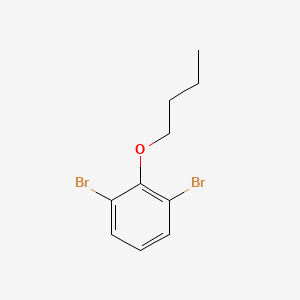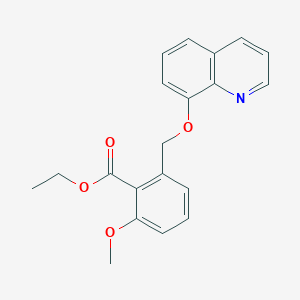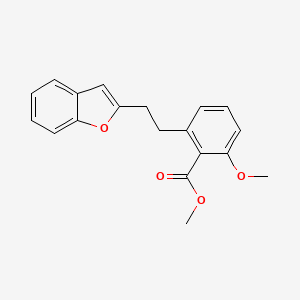![molecular formula C14H13ClO2S B6339344 {2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol CAS No. 1171924-32-5](/img/structure/B6339344.png)
{2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for this compound is not available, a similar compound, 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, was synthesized by oxidizing the respective aldehyde with sodium chlorite and 30% H2O2 . The acid was then coupled with various aryl, alkyl, and heterocyclic amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole to give the desired product .Aplicaciones Científicas De Investigación
Proton Exchange Membranes in Fuel Cells
Poly(vinyl alcohol) (PVA) has been studied for its potential as a proton exchange membrane (PEM) alternative to Nafion™ in fuel cell applications. PVA, known for its biodegradability and low methanol permeation, can be modified through methods like grafting copolymerization, crosslinking, and polymer blending to improve its proton conductivity. These modifications aim to make PVA-based PEMs viable for proton-exchange membrane fuel cells and direct-methanol fuel cells by addressing the challenges of proton conductivity and membrane durability (Wong et al., 2020).
Solar Cell Efficiency Enhancement
Research on polymer/fullerene organic solar cells has highlighted the importance of charge carrier mobility and recombination rates. Studies comparing thermally treated bulk-heterojunction solar cells made from different polymer blends demonstrate the impact of these factors on solar cell performance. Enhanced charge carrier mobility and reduced bimolecular recombination in certain blends result in longer carrier lifetimes and higher power conversion efficiencies, essential for improving solar cell technologies (Pivrikas et al., 2007).
Pervaporation for Fuel Additive Purification
Methyl Tert-butyl Ether (MTBE) is a significant fuel additive for improving fuel performance. Research focusing on pervaporation, a membrane process for separating organic mixtures, has explored the use of polymer membranes for the highly selective separation of methanol/MTBE mixtures. Materials like poly(vinyl alcohol) and cellulose acetate have shown promise in optimizing transport properties for effective separation, addressing the challenges in MTBE production and purification (Pulyalina et al., 2020).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential therapeutic properties, given the wide range of biological activities exhibited by thiophene derivatives . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.
Propiedades
IUPAC Name |
[2-[(E)-2-(5-chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2S/c1-17-13-4-2-3-10(12(13)9-16)5-6-11-7-8-14(15)18-11/h2-8,16H,9H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJVZINDXBYAFK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CO)C=CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1CO)/C=C/C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-6-[2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-benzoic acid methyl ester, hydrochloride](/img/structure/B6339263.png)
![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339268.png)
![2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339280.png)
![3-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-3-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide](/img/structure/B6339294.png)


![4-[2-[4-[2-methoxy-5-[2-(1-methylquinolin-1-ium-4-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-quinolin-1-ium diiodide](/img/structure/B6339316.png)
![2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339329.png)
![2-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-2-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide](/img/structure/B6339331.png)

![2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339353.png)
![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid](/img/structure/B6339358.png)
![3,5-Dibromo-2-[2-(5-chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339361.png)
